

comparative analysis of different synthetic routes to 1,4-diazepan-5-ones

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Compound of Interest

Compound Name: 1,4-Diazepan-5-one hydrochloride

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A Comparative Guide to the Synthesis of 1,4-Diazepan-5-ones

The 1,4-diazepan-5-one scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. The development of efficient and versatile synthetic routes to this core structure and its derivatives is a key focus for researchers. This guide provides a comparative analysis of several prominent synthetic strategies, offering a summary of their performance based on experimental data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways.

Comparative Analysis of Synthetic Routes

The synthesis of 1,4-diazepan-5-ones can be achieved through various methodologies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, scalability, and availability of starting materials. Below is a summary of different approaches with relevant quantitative data.

Synthetic Route	Key Reagents & Conditions	Substrate Scope	Yield (%)	Reaction Time	Key Advantages	Limitations
Schmidt Reaction	1-Benzyl-piperidin-4-one, Sodium Azide, Sulfuric Acid, Dichloromethane; 0 °C to rt	Substituted Piperidin-4-ones	65	4 h	Readily available starting materials, straightforward one-pot procedure.	Use of hazardous reagents (sodium azide, strong acid), potential for side reactions.
Intramolecular C-N Coupling	1-(2-bromobenzyl)azetidine-2-carboxamides, CuI, N,N-dimethylglycine, Cs ₂ CO ₃ , 1,4-dioxane; reflux	Aryl halides with an amino carboxamide side chain	91-98	3 h	High yields, mild reaction conditions, good functional group tolerance.	Requires multi-step preparation of the starting material.
Multicomponent Ugi Reaction	Aminophenylketones, Isocyanide, Boc-glycine, Aldehyde; MeOH, rt, then TFA,	Diverse aldehydes, isocyanides, and aminoketones	22-69	2 days	High diversity in a few steps, convergent synthesis.	Moderate yields, requires chromatographic purification.

DCE, 40 °C						
Heteropoly acid Catalyzed Cyclization	Enaminone s, Aromatic Aldehydes, H5PMo10V 2O40, Ethanol; reflux	Aromatic aldehydes with various substituents	85-98	10-20 min	Very short reaction times, high yields, reusable catalyst.	Limited to the synthesis of specific fused 1,4-diazepine derivatives.
Microwave-Assisted Synthesis	Ethyl N-(2-aminoethyl)glycinate, Chalcones; Microwave irradiation	Substituted chalcones	Good	Rapid	Fast reaction times, efficient synthesis of 7-substituted -1,4-diazepin-5-ones.	Requires specialized microwave equipment.

Experimental Protocols

Schmidt Reaction: Synthesis of 1-Benzyl-1,4-diazepan-5-one[1]

This protocol describes the ring expansion of a piperidin-4-one derivative to a 1,4-diazepan-5-one using the Schmidt reaction.

Materials:

- 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol)
- Sodium azide (32.5 g, 0.5 mol)
- Sulfuric acid (40 ml)

- Dichloromethane (80 ml)
- Ice
- Ammonium hydroxide (15%)
- Sodium sulfate (Na₂SO₄)
- Ethyl acetate (EtOAc)

Procedure:

- In a flask equipped with a stirrer, a mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 0 °C.
- 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.
- Sodium azide (32.5 g, 0.5 mol) is added cautiously in portions over a period of 3 hours, maintaining the temperature at approximately 5 °C.
- The resulting mixture is stirred for an additional hour at 5 °C.
- Ice (1 kg) is rapidly added to the reaction mixture, followed by alkalization with 15% ammonium hydroxide (200 mL) to a pH of 11.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 100 ml).
- The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The residue is recrystallized from ethyl acetate to yield 1-benzyl-1,4-diazepan-5-one (13.0 g, 65% yield).

Intramolecular C-N Coupling: Synthesis of 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][2][3]diazepin-10(2H)-one[4]

This method involves a copper-catalyzed intramolecular cyclization to form a fused 1,4-benzodiazepine system.

Materials:

- 1-(2-Bromobenzyl)azetidine-2-carboxamide (1.0 mmol)
- Copper(I) iodide (CuI) (0.4 mmol, 76 mg)
- N,N-Dimethylglycine (DMGC) (0.8 mmol, 112 mg)
- Cesium carbonate (Cs₂CO₃) (2 mmol, 650 mg)
- Anhydrous 1,4-dioxane (34 mL)
- Ethyl acetate (EtOAc)
- Silica gel for column chromatography

Procedure:

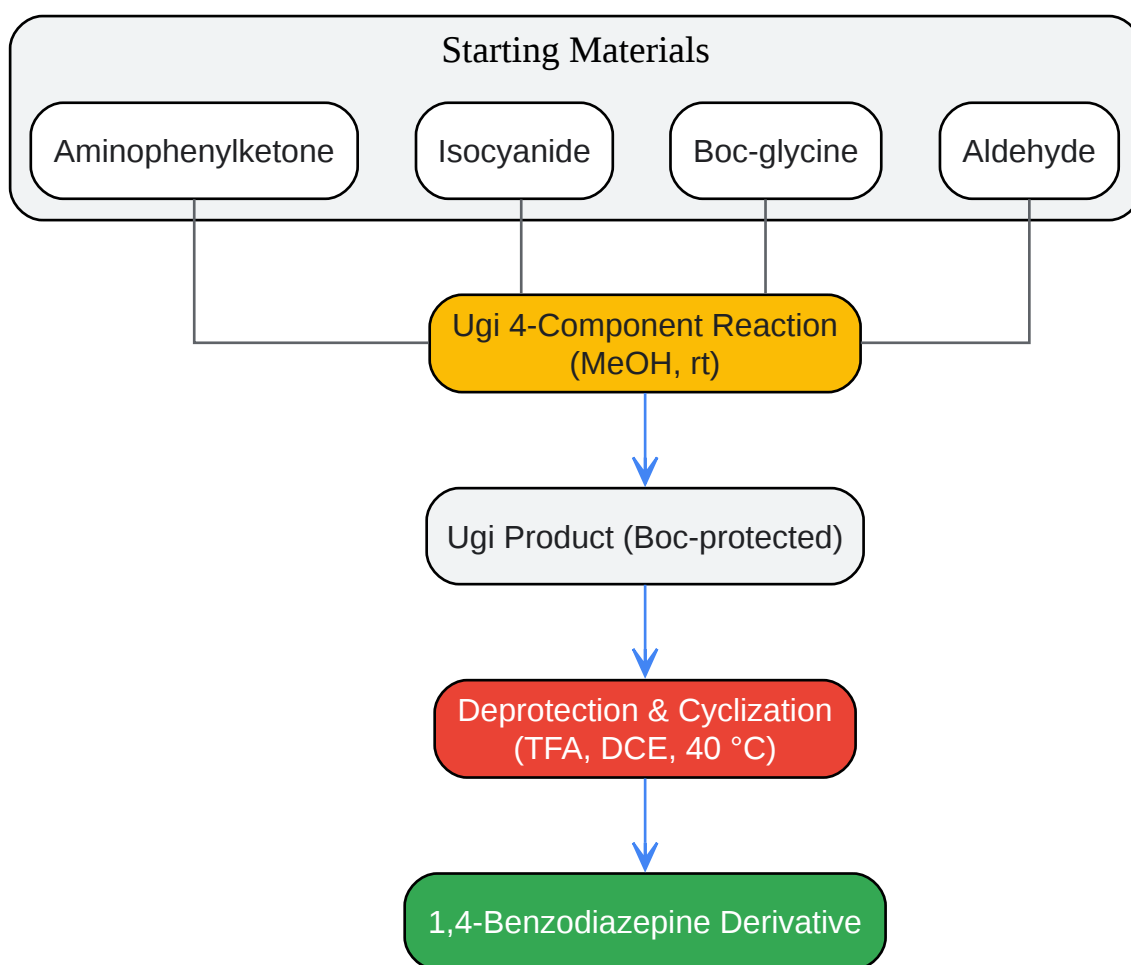
- To a 50 mL flask equipped with a magnetic stirrer and under an argon atmosphere, add the 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 mmol), CuI (76 mg), N,N-dimethylglycine (112 mg), and Cs₂CO₃ (650 mg).
- Add anhydrous 1,4-dioxane (34 mL) to the flask.
- The reaction mixture is heated to reflux and stirred for approximately 3 hours, monitoring the disappearance of the starting material by TLC.
- After the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate (100 mL).
- The mixture is filtered, and the filtrate is concentrated in vacuo.
- The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 1:1) to afford the product (yields typically 91-98%).^[1]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the key synthetic routes described above.

Caption: Schmidt Reaction for 1,4-diazepan-5-one synthesis.

Caption: Intramolecular C-N Coupling for fused 1,4-benzodiazepines.



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Caption: Multicomponent Ugi reaction for 1,4-benzodiazepine synthesis.

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References

- 1. mdpi.com [mdpi.com]
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